Cas no 1781208-10-3 (1,1-Difluoro-1-(4-methylphenyl)propan-2-one)
1,1-Difluoro-1-(4-methylphenyl)propan-2-one Chemical and Physical Properties
Names and Identifiers
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- 1,1-difluoro-1-(4-methylphenyl)propan-2-one
- 1781208-10-3
- SCHEMBL15116685
- EN300-736837
- WPZIOGXAEOGHJL-UHFFFAOYSA-N
- 1,1-Difluoro-1-(4-methylphenyl)propan-2-one
-
- Inchi: 1S/C10H10F2O/c1-7-3-5-9(6-4-7)10(11,12)8(2)13/h3-6H,1-2H3
- InChI Key: WPZIOGXAEOGHJL-UHFFFAOYSA-N
- SMILES: FC(C(C)=O)(C1C=CC(C)=CC=1)F
Computed Properties
- Exact Mass: 184.06997126g/mol
- Monoisotopic Mass: 184.06997126g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 193
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 17.1Ų
1,1-Difluoro-1-(4-methylphenyl)propan-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-736837-1.0g |
1,1-difluoro-1-(4-methylphenyl)propan-2-one |
1781208-10-3 | 1g |
$0.0 | 2023-06-06 |
1,1-Difluoro-1-(4-methylphenyl)propan-2-one Related Literature
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1. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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5. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
Additional information on 1,1-Difluoro-1-(4-methylphenyl)propan-2-one
Professional Introduction to 1,1-Difluoro-1-(4-methylphenyl)propan-2-one (CAS No. 1781208-10-3)
1,1-Difluoro-1-(4-methylphenyl)propan-2-one is a fluorinated aromatic ketone that has garnered significant attention in the field of pharmaceutical chemistry and organic synthesis due to its unique structural and electronic properties. This compound, identified by the CAS number 1781208-10-3, represents a promising candidate for further exploration in drug discovery and material science applications.
The molecular structure of 1,1-Difluoro-1-(4-methylphenyl)propan-2-one consists of a central ketone group flanked by a difluoromethyl substituent and a 4-methylphenyl (p-tolyl) group. This arrangement imparts distinct physicochemical characteristics, including moderate lipophilicity and electronic tunability, making it an attractive scaffold for medicinal chemists. The presence of fluorine atoms enhances metabolic stability and binding affinity, which are critical factors in the development of novel therapeutic agents.
In recent years, there has been a surge in research focusing on fluorinated compounds due to their ability to modulate drug properties effectively. Studies have demonstrated that fluorine atoms can influence pharmacokinetic profiles, such as improving bioavailability and reducing susceptibility to enzymatic degradation. The incorporation of fluorine into pharmaceuticals has been linked to enhanced binding interactions with biological targets, leading to more potent and selective drug candidates.
The synthesis of 1,1-Difluoro-1-(4-methylphenyl)propan-2-one involves multi-step organic transformations that highlight the compound's synthetic versatility. Key synthetic strategies include Friedel-Crafts acylation followed by fluorination and reduction steps. These methodologies not only showcase the compound's accessibility but also its potential for further derivatization, enabling the creation of structurally diverse analogs with tailored biological activities.
Recent advancements in computational chemistry have further accelerated the exploration of 1,1-Difluoro-1-(4-methylphenyl)propan-2-one. Molecular modeling studies have provided insights into its interactions with biological receptors, aiding in the rational design of next-generation drugs. The compound's fluoro-substituted moiety has been found to enhance binding affinities in several enzyme inhibition assays, suggesting its utility in developing treatments for inflammatory diseases and metabolic disorders.
The pharmacological potential of 1,1-Difluoro-1-(4-methylphenyl)propan-2-one has been investigated in various preclinical models. Preliminary studies indicate that this compound exhibits promising anti-inflammatory and analgesic properties. Its ability to modulate key signaling pathways involved in pain perception and inflammation makes it a compelling candidate for further clinical development. Additionally, its structural features have been explored for their potential role in neuroprotective therapies.
The role of fluorine chemistry in modern drug design cannot be overstated. The unique electronic properties of fluorine atoms allow for fine-tuning of molecular interactions, leading to improved drug efficacy and reduced side effects. The case of 1,1-Difluoro-1-(4-methylphenyl)propan-2-one exemplifies how strategic fluorination can transform a simple ketone into a multifunctional pharmacophore with significant therapeutic implications.
Ongoing research continues to uncover new applications for this compound. Innovations in synthetic methodologies are enabling more efficient production scales, while interdisciplinary collaborations are fostering novel applications in materials science and nanotechnology. The versatility of 1,1-Difluoro-1-(4-methylphenyl)propan-2-one underscores its importance as a building block for future scientific breakthroughs.
In conclusion, the exploration of 1,1-Difluoro-1-(4-methylphenyl)propan-2-one (CAS No. 1781208-10-3) represents a significant advancement in pharmaceutical chemistry. Its unique structural features, synthetic accessibility, and demonstrated biological activity position it as a valuable asset in the quest for novel therapeutics. As research progresses, this compound is poised to play an increasingly pivotal role in addressing some of the most pressing challenges in medicine and materials science.
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